molecular formula C11H14BrClO B8783250 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

Cat. No. B8783250
M. Wt: 277.58 g/mol
InChI Key: KFOOXLHRNQVOAX-UHFFFAOYSA-N
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Patent
US07196108B2

Procedure details

A mixture of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)-1-methoxy-benzene (65 g, 0.234 mol), pyridine hydrochloride (121.8 g, 1.054 mol) and quinoline (110.67 mL, 0.936 mol) was refluxed at 164° C.–167° C. under argon for 5 hrs. After cooling to room temperature the reaction mixture was treated with ice-cold 6N HCl and extracted twice with ether. The organic layers were combined, dried (MgSO4), filtered and evaporated. The residue was purified on silica gel (10% ethyl acetate in hexane) to give 52 g of 5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (98%). 1H NMR (300 MHz; CDCl3): δ 1.32 (s, 6H), 4.23 (s, 2H), 6.67 (d, J=8.1 Hz, 1H), 7.19 (m, 2H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
121.8 g
Type
reactant
Reaction Step One
Quantity
110.67 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([C:10]([CH3:14])([CH3:13])[CH2:11]Cl)[CH:3]=1.Cl.N1C=CC=CC=1.N1C2C(=CC=CC=2)C=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:14][C:10]([CH3:11])([CH3:13])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)C(CCl)(C)C
Name
Quantity
121.8 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
110.67 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 164° C.–167° C. under argon for 5 hrs
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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